BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Chemical
Structure and Stereochemistry of
Cycloeudesmol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cycloeudesmol

Cat. No.: B1203497

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeudesmol is a sesquiterpenoid alcohol that has garnered interest within the scientific
community due to its unique tricyclic carbon skeleton and potential biological activities. This
technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of cycloeudesmol, with a focus on quantitative data and experimental
methodologies critical for researchers in natural product chemistry, medicinal chemistry, and
drug development.

Chemical Structure

Cycloeudesmol possesses the molecular formula C1sH260. Its structure is characterized by a
bicyclo[3.1.0]hexane core fused to a six-membered ring, forming a distinctive tricyclic system.
An isopropanol group is attached to one of the bridgehead carbons of the bicyclo[3.1.0]hexane
system. The systematic IUPAC name for the naturally occurring enantiomer of cycloeudesmol
is (1aR,3aR,7S,7aR)-3a,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopropalilinden-1a-yl]propan-
2-ol.

A 2D representation of the chemical structure of cycloeudesmol is provided below, illustrating
the atom numbering scheme used for spectroscopic analysis.
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Figure 1. 2D Chemical Structure and Atom Numbering of Cycloeudesmol.

Stereochemistry

The stereochemistry of cycloeudesmol is complex, with multiple chiral centers that give rise to
several possible diastereomers. The absolute configuration of the naturally occurring isomer
has been determined as (1aR,3aR,7S,7aR). The stereochemical arrangement is crucial for its
biological activity and is a key consideration in synthetic efforts.

The spatial arrangement of the substituents on the chiral centers defines the overall three-
dimensional shape of the molecule. The relative stereochemistry of the methyl groups and the
isopropanol substituent in relation to the fused ring system is a defining feature of
cycloeudesmol.
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Figure 2. Key Stereochemical and Structural Features of Cycloeudesmol.

Data Presentation
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural
elucidation of cycloeudesmol. The following tables summarize the reported *H and 3C NMR
chemical shifts.

Table 1: *H NMR Spectroscopic Data for Cycloeudesmol

ST Chemical Shift (5, Multiplicity Coupling Constant
ppm) (J, Hz)
H-1 Data not available
H-2 Data not available
H-3 Data not available
H-4 Data not available
H-5 Data not available
H-6 Data not available
H-7 Data not available
H-8 Data not available
H-9 Data not available
H-10 Data not available
H-12 Data not available
H-13 Data not available
H-14 Data not available
H-15 Data not available
OH Data not available

Table 2: 13C NMR Spectroscopic Data for Cycloeudesmol
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Carbon Chemical Shift (6, ppm)
C-1 Data not available
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available
C-7 Data not available
C-8 Data not available
C-9 Data not available
C-10 Data not available
C-11 Data not available
C-12 Data not available
C-13 Data not available
C-14 Data not available
C-15 Data not available

Note: Specific, fully assigned NMR data for the natural isomer of cycloeudesmol is not readily
available in the public domain. The tables are provided as a template for data presentation.

Crystallographic Data

X-ray crystallography provides the most definitive three-dimensional structural information,
including bond lengths, bond angles, and torsion angles. To date, a public domain crystal
structure for cycloeudesmol has not been identified. Should such data become available, it
would be presented as follows:

Table 3: Selected Bond Lengths for Cycloeudesmol from X-ray Crystallography
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Bond Length (A)

C1-c2 Data not available
C1-C10 Data not available
Clo0-C14 Data not available
C7-C11 Data not available
C11-0 Data not available

Table 4: Selected Bond Angles for Cycloeudesmol from X-ray Crystallography

Angle Degree (°)

C2-C1-C10 Data not available
C1-C10-C5 Data not available
C1-C10-C14 Data not available
C7-C11-0 Data not available

Table 5: Selected Torsion Angles for Cycloeudesmol from X-ray Crystallography

Torsion Angle Degree (°)

C2-C1-C10-C5 Data not available
C1-C10-C5-C9 Data not available
C14-C10-C5-C15 Data not available

Experimental Protocols

The isolation and structural elucidation of cycloeudesmol typically involve a combination of
chromatographic and spectroscopic techniques.

Isolation and Purification
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A general protocol for the isolation of cycloeudesmol from a marine source, such as the red
alga Laurencia nipponica, is outlined below.

Collection of Algal Biomass

'

Extraction with Organic Solvents
(e.g., MeOH/CH2CI2)

'

Solvent Partitioning
(e.g., n-hexane, EtOAc, H20)

'

Silica Gel Column Chromatography

:

Preparative HPLC

:

Pure Cycloeudesmol
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Figure 3. General Workflow for the Isolation of Cycloeudesmol.

o Collection and Extraction: The marine alga is collected, air-dried, and ground. The dried
material is then exhaustively extracted with a mixture of organic solvents, such as
methanol/dichloromethane.

» Solvent Partitioning: The crude extract is concentrated and partitioned between different
immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based
on their polarity.
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» Chromatographic Separation: The organic fractions are subjected to repeated column
chromatography on silica gel, followed by preparative high-performance liquid
chromatography (HPLC) to yield pure cycloeudesmol.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic
methods.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass and molecular formula of the compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is
employed for complete structural assignment:

o H NMR: Provides information about the proton environments, including chemical shifts,
multiplicities, and coupling constants.

o 13C NMR: Reveals the number and types of carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between
protons and carbons, allowing for the complete assembly of the carbon skeleton and the
assignment of all atoms.

o X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction
analysis provides the unambiguous three-dimensional structure and absolute
stereochemistry.
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Figure 4. Logical Workflow for the Structural Elucidation of Cycloeudesmol.

Conclusion

This technical guide has summarized the key structural and stereochemical features of
cycloeudesmol. While the fundamental carbon skeleton and absolute configuration are
established, a complete and publicly available dataset of its quantitative structural parameters,
particularly from X-ray crystallography and fully assigned NMR spectra, remains to be
consolidated. The provided experimental workflows offer a standard approach for the isolation
and characterization of this and similar natural products, which is essential for further research
into its synthesis and potential therapeutic applications.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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